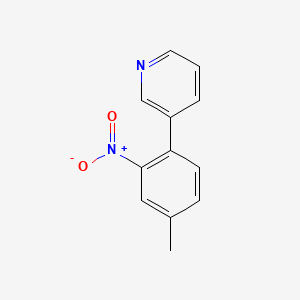

3-(4-Methyl-2-nitro-phenyl)-pyridine

Description

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

3-(4-methyl-2-nitrophenyl)pyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-4-5-11(12(7-9)14(15)16)10-3-2-6-13-8-10/h2-8H,1H3 |

InChI Key |

GKROCXATZYAHJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

3-(4-Methyl-2-nitro-phenyl)-pyridine is characterized by a pyridine ring substituted with a methyl group and a nitrophenyl group. The presence of the nitro group at the meta position relative to the nitrogen atom in the pyridine ring influences its reactivity and biological interactions. The molecular structure can be represented as follows:

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

-

Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs showed significant inhibition of cell proliferation in breast and renal cancer cell lines, suggesting their potential as anticancer agents .

Cell Line IC50 (µM) MCF-7 (Breast) 15.0 UO-31 (Renal) 12.5 - Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values indicating strong antibacterial activity .

The biological activities attributed to this compound include:

- Antihypertensive Effects : Research has shown that certain pyridine derivatives can lead to vasodilation and lower blood pressure, making them candidates for antihypertensive medications .

- Antifungal Activity : Some derivatives have also exhibited antifungal properties against various fungal strains, expanding their potential use in treating infections caused by fungi .

Case Study 1: Anticancer Efficacy

A series of experiments conducted on a panel of human cancer cell lines revealed that specific derivatives of this compound significantly inhibited tumor growth by modulating cell cycle-related gene expression. These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial activity of several nitropyridine derivatives against common pathogens. The results indicated that these compounds could effectively inhibit bacterial growth, suggesting their utility in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Pyridine derivatives with nitro and methyl substituents on attached phenyl rings exhibit variations in melting points, molecular weights, and spectral characteristics. For example:

Notes:

- The nitro group in this compound likely contributes to a higher melting point (analogous to 287°C in ) due to increased polarity and intermolecular interactions.

- The para-methyl group on the phenyl ring enhances lipophilicity compared to nitro-substituted analogs without alkyl groups .

LSD1 Inhibitors (Piperidine-Methoxy-Pyridine Derivatives)

Compounds like 3-(piperidin-4-ylmethoxy)pyridine derivatives exhibit potent LSD1 inhibition (IC₅₀ = 62 nM) due to the basic amine and pyridine moieties, which enhance binding affinity and selectivity (>160-fold over monoamine oxidases) . Key comparisons:

- Reactive vs. Stable Groups : Replacing cyclopropane (compound 1, IC₅₀ = 15.7 µM) with a pyridine ring (compound 3) improved enzymatic stability and potency .

- Substituent Position : Ortho-nitro substitution (as in the target compound) may hinder binding compared to para-substituted analogs due to steric clashes, as seen in docking studies of LSD1 inhibitors .

Anticancer and Antimicrobial Activity

For example:

Data Tables

Table 1: Comparative Physicochemical Data

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methyl-2-nitro-phenyl)-pyridine?

The synthesis typically involves multi-step reactions, including nitration and cross-coupling. For example, nitration of a methyl-substituted phenyl precursor followed by Suzuki-Miyaura coupling with a pyridine boronic acid derivative can yield the target compound. Key steps include controlling reaction conditions (e.g., temperature, catalyst loading) to optimize regioselectivity. Dichloromethane with NaOH has been used as a solvent system in analogous pyridine derivative syntheses . Purification via vacuum filtration and washing with methanol/water mixtures is recommended to remove unreacted starting materials .

Q. How should this compound be characterized using spectroscopic methods?

- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the aromatic substitution pattern. For example, coupling constants (e.g., J = 4.8–8.4 Hz) and chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) help identify nitro and methyl group positions .

- FTIR : Peaks near 1530 cm⁻¹ (asymmetric NO₂ stretching) and 1350 cm⁻¹ (symmetric NO₂ stretching) confirm nitro group presence .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., calculated vs. observed m/z within 0.003 Da) .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., dichloromethane, ethanol) are preferred for nitration and coupling reactions due to their ability to stabilize intermediates. Evidence from similar compounds shows ethanol with acetic acid catalysis improves imine formation yields , while dichloromethane aids in phase separation during workup .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Storage : Keep in airtight containers at 2–8°C, protected from light .

- Emergency Measures : In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during characterization be resolved?

- Calibration : Ensure NMR spectrometers are calibrated using internal standards (e.g., DMSO-d6 at δ 2.50 ppm for 1H) .

- Impurity Analysis : Use TLC (e.g., dichloromethane mobile phase) to detect byproducts. Recrystallization or column chromatography may improve purity .

- Alternative Techniques : X-ray crystallography (as in ) resolves ambiguities in nitro-group positioning by providing definitive bond lengths/angles .

Q. What experimental designs are suitable for studying its stability under varying conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to assess decomposition thresholds.

- Photostability : Expose samples to UV light (254–365 nm) and monitor degradation via HPLC .

- Hydrolytic Stability : Test solubility and stability in aqueous buffers (pH 3–10) over 24–72 hours .

Q. How does the nitro group’s position influence reactivity in cross-coupling reactions?

The nitro group at the 2-position on the phenyl ring is electron-withdrawing, which activates the pyridine ring for nucleophilic substitution. However, steric hindrance from the adjacent methyl group may reduce coupling efficiency. Comparative studies with 3-nitro or 4-nitro isomers (e.g., as in ) can quantify electronic vs. steric effects .

Q. What strategies mitigate low yields in multi-step syntheses?

- Intermediate Trapping : Isolate and characterize intermediates (e.g., nitro precursors) via flash chromatography.

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling steps .

- Reaction Monitoring : Use in-situ FTIR or NMR to identify bottlenecks (e.g., incomplete nitration) .

Data Contradiction Analysis

Q. How to address conflicting data in bioactivity assays?

- Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions.

- Dose-Response Curves : Perform triplicate experiments across a concentration range (e.g., 1 nM–100 µM) to confirm IC₅₀ reproducibility.

- Counter-Screens : Test off-target effects using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What computational methods predict its reactivity or binding affinity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model nitro group electronic effects.

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases) based on pyridine derivatives’ known pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.